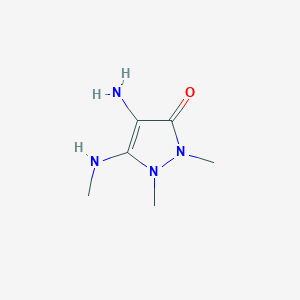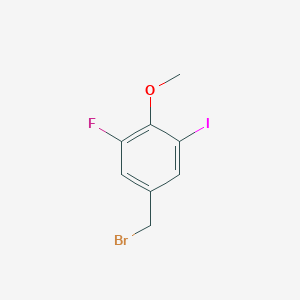
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide is a compound that contains both a thiazole ring and a benzamide group. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the benzamide group consists of a benzene ring attached to an amide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide group. One common method involves the reaction of 2-aminothiazole with 2-hydroxybenzoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-(2-Amino-1,3-thiazol-4-yl)-2-benzoylbenzamide.
Reduction: Formation of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzylamine.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Amino-1,3-thiazol-4-yl)-2-methoxybenzamide
- 5-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzamide
- 5-(2-Amino-1,3-thiazol-4-yl)-2-chlorobenzamide
Uniqueness
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide is unique due to the presence of both a hydroxyl group and an amino-thiazole moiety. This combination allows for diverse chemical reactivity and potential biological activities. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s interactions with biological targets. Additionally, the amino-thiazole moiety provides a site for further functionalization, enabling the synthesis of a wide range of derivatives with varying properties .
Properties
Molecular Formula |
C10H9N3O2S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C10H9N3O2S/c11-9(15)6-3-5(1-2-8(6)14)7-4-16-10(12)13-7/h1-4,14H,(H2,11,15)(H2,12,13) |
InChI Key |
ICWYTLUIOHVZIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)




![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)






